2-(6-Methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)propanoic acid is a complex organic compound with the molecular formula C16H14N2O3S and a molecular weight of 314.36 g/mol This compound is characterized by its unique thieno[2,3-d]pyrimidine core structure, which is a fused heterocyclic system containing both sulfur and nitrogen atoms
Preparation Methods
The synthesis of 2-(6-Methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)propanoic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate thieno and pyrimidine precursors under controlled conditions. The reaction conditions often involve the use of strong acids or bases as catalysts, elevated temperatures, and inert atmospheres to prevent unwanted side reactions . Industrial production methods may scale up these reactions using continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
2-(6-Methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting ketone groups to alcohols.
Scientific Research Applications
2-(6-Methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 2-(6-Methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thieno[2,3-d]pyrimidine core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological pathways. This interaction can lead to the inhibition or activation of target proteins, affecting cellular processes and therapeutic outcomes .
Comparison with Similar Compounds
2-(6-Methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)propanoic acid can be compared with similar compounds such as:
2-(6-Methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)acetohydrazide: This compound has a similar core structure but differs in the functional group attached to the thieno[2,3-d]pyrimidine ring.
3-(6-Phenylthieno[2,3-d]pyrimidin-4-ylthio)propanoic acid: Another related compound with a thioether linkage instead of a ketone group.
2-[5-(4-F-phenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl]propionic acid: This compound features a fluorinated phenyl group, which can alter its chemical and biological properties.
Biological Activity
2-(6-Methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)propanoic acid is a synthetic compound belonging to the thienopyrimidine class, which has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a thieno[2,3-d]pyrimidine core with a propanoic acid side chain. Its molecular formula is C17H16N2O3S, and it has a molecular weight of 316.38 g/mol. The presence of the methyl and phenyl groups contributes to its unique chemical properties, influencing its interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors:
- Enzyme Inhibition : The compound has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. This inhibition can lead to antiproliferative effects in cancer cells .
- Kinase Activity Modulation : It may also affect various kinases involved in cell signaling pathways, potentially leading to altered cell proliferation and survival rates .
Biological Activity and Therapeutic Potential
Research has indicated several biological activities associated with this compound:
- Antimicrobial Properties : Studies have demonstrated that derivatives of thienopyrimidines exhibit significant antimicrobial activity against a range of pathogens. This suggests that this compound may possess similar properties .
- Anticancer Effects : The compound's ability to inhibit DHFR makes it a candidate for further investigation in cancer therapy. In vitro studies have shown that it can reduce the viability of various cancer cell lines, indicating potential as an anticancer agent .
- Anti-inflammatory Activity : There is evidence suggesting that thienopyrimidine derivatives can modulate inflammatory responses, which could be beneficial in treating conditions characterized by chronic inflammation .
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
Properties
IUPAC Name |
2-(6-methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c1-9(16(20)21)18-8-17-14-13(15(18)19)12(10(2)22-14)11-6-4-3-5-7-11/h3-9H,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKCUETDTVPYQKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(S1)N=CN(C2=O)C(C)C(=O)O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.